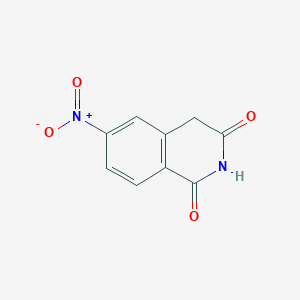

6-nitroisoquinoline-1,3(2H,4H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O4 |

|---|---|

Molecular Weight |

206.15 g/mol |

IUPAC Name |

6-nitro-4H-isoquinoline-1,3-dione |

InChI |

InChI=1S/C9H6N2O4/c12-8-4-5-3-6(11(14)15)1-2-7(5)9(13)10-8/h1-3H,4H2,(H,10,12,13) |

InChI Key |

SMZLRKAOZOGDFK-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NC1=O |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies of 6 Nitroisoquinoline 1,3 2h,4h Dione

Functional Group Interconversions on the Nitroisoquinoline-1,3(2H,4H)-dione Core

The inherent functionalities of 6-nitroisoquinoline-1,3(2H,4H)-dione, namely the nitro group and the aromatic core, are amenable to a range of chemical conversions that alter the electronic and steric properties of the molecule.

Reduction of the Nitro Group to Amino Derivatives

The transformation of the nitro group to an amino group is a fundamental and highly significant reaction, as it introduces a versatile functional group that can be further derivatized. A common and effective method for this reduction in related nitro-isoquinolinedione systems is the use of stannous chloride dihydrate (SnCl₂·2H₂O). For instance, in the synthesis of amino-substituted 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, the corresponding nitro precursors are treated with SnCl₂·2H₂O in a suitable solvent such as methanol. The reaction is typically carried out at reflux for several hours to ensure complete conversion. Following the reduction, the reaction mixture is worked up by evaporation of the solvent and neutralization with a base like ammonium (B1175870) hydroxide (B78521) to a pH of 7. The resulting amino derivative can then be extracted with an organic solvent. This method has been successfully applied to the reduction of an 8-nitroisoquinoline-1,3(2H,4H)-dione derivative, yielding the corresponding 8-amino compound. tandfonline.com A similar approach is expected to be effective for the 6-nitro isomer.

Another widely used method for the reduction of aromatic nitro groups is catalytic hydrogenation. This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source. This method is often preferred for its clean reaction profile and high yields.

The table below summarizes a representative reduction reaction for a related nitroisoquinoline-1,3(2H,4H)-dione derivative.

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-Nitro-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | SnCl₂·2H₂O, Methanol, Reflux, 6h | 8-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | - |

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of 6-nitroisoquinoline-1,3(2H,4H)-dione is subject to both electrophilic and nucleophilic substitution reactions. The presence of the electron-withdrawing nitro group at the 6-position significantly influences the reactivity of the aromatic ring. For electrophilic aromatic substitution, the nitro group is strongly deactivating and a meta-director. This makes further electrophilic substitution on the benzene (B151609) ring challenging and likely to occur at the positions meta to the nitro group (positions 5 and 7).

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While there are no specific examples in the searched literature of SNAr on 6-nitroisoquinoline-1,3(2H,4H)-dione itself, this reactivity is a well-established principle for nitro-aromatic compounds.

Synthesis of N-Substituted and Ring-Modified Isoquinoline-1,3(2H,4H)-dione Derivatives

Modification of the isoquinoline-1,3(2H,4H)-dione core by introducing substituents at the nitrogen atom or by attaching other ring systems is a key strategy for creating diverse chemical libraries.

Alkylation and Acylation at the Nitrogen Atom (N-Substitution)

The nitrogen atom of the isoquinoline-1,3(2H,4H)-dione system can be readily alkylated or acylated to introduce a variety of substituents. N-alkylation can be achieved using an alkyl halide in the presence of a base. For example, the methylation of a related nitro-substituted isoquinolinedione has been accomplished using methyl iodide and potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at room temperature. This reaction proceeds smoothly to give the N-methylated product.

While specific examples of N-acylation for 6-nitroisoquinoline-1,3(2H,4H)-dione were not found in the provided search results, standard acylation conditions, such as the use of an acyl chloride or anhydride (B1165640) in the presence of a base, would be expected to yield the corresponding N-acyl derivatives.

The table below illustrates a typical N-alkylation reaction on a related isoquinolinedione derivative.

| Starting Material | Reagents and Conditions | Product | Yield |

| 8-Nitro-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione | Methyl iodide, Potassium carbonate, DMF, Room Temp., 4h | 2-(2,6-Dioxopiperidin-3-yl)-4,4-dimethyl-8-nitroisoquinoline-1,3(2H,4H)-dione | 63% |

Introduction of Diverse Heterocyclic and Aromatic Substituents (e.g., Dioxopiperidinyl Moieties)

A significant area of research has been the synthesis of analogues of thalidomide (B1683933) and its derivatives, such as pomalidomide, which feature a dioxopiperidinyl moiety. This has led to the development of methods to introduce this heterocyclic system onto the isoquinoline-1,3(2H,4H)-dione scaffold.

The synthesis of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives can be achieved by reacting a homophthalic anhydride with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. tandfonline.com The reaction is typically carried out in acetic acid in the presence of a base such as sodium acetate, and the mixture is heated to reflux. tandfonline.com This condensation reaction forms the imide linkage between the isoquinolinedione and the piperidinedione rings. By starting with a nitro-substituted homophthalic anhydride, nitro-substituted derivatives of these complex structures can be prepared.

Investigations into the Regioselective Synthesis of Isomers (e.g., 5-nitro, 7-nitro)

The synthesis of specific nitro-isomers of isoquinoline-1,3(2H,4H)-dione requires careful control of the nitration reaction. The regioselectivity of nitration on the parent isoquinoline-1,3(2H,4H)-dione is influenced by the directing effects of the carbonyl groups and the reaction conditions.

In a broader context, the synthesis of nitro-substituted isoquinoline-1,3(2H,4H)-dione derivatives often starts from appropriately substituted precursors. For example, the synthesis of an 8-nitro-substituted derivative involved a multi-step sequence starting from 2-chloro-3-nitrobenzoic acid. This precursor was first reacted with dimethyl malonate, followed by hydrolysis, decarboxylation, and subsequent cyclization steps to build the isoquinolinedione ring system with the nitro group at the desired position. The synthesis of the 5-nitro and 7-nitro isomers would likely require starting materials where the nitro group is already in place on the phenyl ring before the formation of the heterocyclic dione (B5365651) system to ensure regiochemical purity.

Biological Activities and Molecular Mechanisms in Vitro Investigations

Modulatory Effects on Cellular Processes

Cereblon (CRBN) Ligand Activity and Modulation

While direct evidence is not available for 6-nitroisoquinoline-1,3(2H,4H)-dione, studies on other isoquinoline-1,3(2H,4H)-dione derivatives have demonstrated their potential to act as CRBN ligands.

There is currently no published data detailing the direct interaction or inhibitory modalities of 6-nitroisoquinoline-1,3(2H,4H)-dione with Cereblon.

The ability of CRBN ligands to modulate the ubiquitination pathway is a key area of cancer research. These ligands can induce the degradation of specific target proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This targeted protein degradation is a mechanism of action for several immunomodulatory drugs.

No studies were found that specifically investigate the effect of 6-nitroisoquinoline-1,3(2H,4H)-dione on the degradation of IKZF1 and IKZF3 proteins.

Cell Growth Regulation and Apoptosis Induction

There is no available data on the antiproliferative potency of 6-nitroisoquinoline-1,3(2H,4H)-dione in the NCI-H929 or U239 multiple myeloma cell lines.

Scientific literature does not currently contain information regarding the effects of 6-nitroisoquinoline-1,3(2H,4H)-dione on cell cycle progression or the induction of apoptosis.

Data Tables

Due to the absence of specific experimental data for 6-nitroisoquinoline-1,3(2H,4H)-dione in the reviewed literature, no data tables can be generated at this time.

Immunomodulatory and Anti-inflammatory Properties (e.g., TNF-α Production Inhibition)

While direct studies on 6-nitroisoquinoline-1,3(2H,4H)-dione are limited, related isoquinoline (B145761) scaffolds have demonstrated noteworthy anti-inflammatory effects. For instance, certain 3-substituted isoquinoline derivatives have been shown to inhibit phosphodiesterase 4B (PDE4B), a key enzyme in the inflammatory cascade. This inhibition leads to a subsequent reduction in Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. In in vitro assays, 7-fluoro and 6-chloro isoquinoline derivatives demonstrated 50-60% inhibition of TNF-α production, highlighting the potential of this chemical class as anti-inflammatory agents. nih.gov

Enzyme Inhibition and Target Engagement Studies

The isoquinoline-1,3-dione core has been identified as a versatile pharmacophore for targeting various enzymes involved in disease pathogenesis.

The isoquinoline-1,3-dione chemotype has been identified as a novel and selective inhibitor of Tyrosyl DNA Phosphodiesterase II (TDP2). acs.orgfigshare.comnih.gov TDP2 is an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, which are common anticancer drugs, thereby contributing to drug resistance. nih.gov Inhibition of TDP2 is a strategic approach to enhance the efficacy of these chemotherapies. figshare.com

Through screening of a compound library, 6-furanoisoquinoline-1,3-dione was identified as an initial hit that selectively inhibited TDP2 with a half-maximal inhibitory concentration (IC50) of 10 μM. acs.org Further structure-activity relationship (SAR) studies led to the development of more potent analogs. The most effective compound from these studies inhibited recombinant TDP2 with an IC50 of 1.9 μM. figshare.comnih.gov Notably, these compounds showed no significant inhibition of the related enzyme TDP1, indicating a high degree of selectivity for TDP2. acs.orgfigshare.com

| Compound | Target Enzyme | IC50 (μM) | Selectivity Note |

|---|---|---|---|

| 6-furanoisoquinoline-1,3-dione (Hit Compound) | TDP2 | 10 | No inhibition of TDP1 observed |

| Optimized Analog (Compound 64) | TDP2 | 1.9 | No appreciable inhibition of TDP1 at concentrations up to 111 μM |

Derivatives of the isoquinoline-1,3(2H,4H)-dione scaffold, specifically 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), have been extensively studied as inhibitors of key enzymes in the replication cycle of the Human Immunodeficiency Virus Type 1 (HIV-1).

HIV-1 Integrase (IN) Inhibition: HIDs have emerged as potent inhibitors of HIV-1 integrase, an enzyme essential for integrating the viral DNA into the host genome. nih.govacs.org One derivative, MB-76, effectively blocks HIV integration and shows activity against wild-type and drug-resistant viral strains. nih.govacs.org The inhibitory mechanism involves the chelation of two magnesium ions in the enzyme's active site. nih.gov Structural studies of MB-76 bound to the prototype foamy virus (PFV) intasome reveal a binding mode similar to clinically used integrase strand transfer inhibitors (INSTIs). nih.govacs.org The unique structure of HIDs may contribute to a high barrier to resistance. nih.gov

HIV-1 Reverse Transcriptase (RT) RNase H Domain Inhibition: The RNase H domain of HIV-1 RT is another crucial target for which no clinically approved drugs currently exist. nih.gov HIDs are known to inhibit this divalent metal-dependent enzymatic function. nih.govmdpi.com Studies on various C-5, C-6, and C-7 substituted HIDs have shown that these compounds can inhibit RNase H in the sub-micromolar to low micromolar range. nih.gov Notably, introducing an amide linkage at certain positions can improve potency, with some analogs inhibiting RNase H at nanomolar concentrations (IC50 = 0.20–0.30 µM). nih.gov While some derivatives showed dual inhibition of both the RNase H and polymerase functions of RT, others demonstrated potent and selective inhibition of the RNase H function. nih.gov

| Compound Class | Viral Target | Observed Activity |

|---|---|---|

| 2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) | HIV-1 Integrase | Potent inhibition, active against resistant strains |

| Substituted HIDs (with amide linkage) | HIV-1 RT RNase H | Inhibition at nanomolar concentrations (IC50 = 0.20–0.30 µM) |

| 4-alkylated HIDs | HIV-1 RT RNase H | Poor inhibitory properties |

Broad-Spectrum In Vitro Bioactivity of Related Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have demonstrated a wide range of antimicrobial and antiprotozoal activities. nih.govrsc.org

Various synthetic isoquinoline derivatives have been evaluated for their antimicrobial properties. nih.gov A new class of alkynyl isoquinolines has shown strong bactericidal activity against numerous Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comvt.edu These compounds were also effective at reducing MRSA load within macrophages, a feat not achieved by the conventional antibiotic vancomycin. mdpi.com

In other studies, differently functionalized 1,2,3,4-tetrahydroisoquinolines (THIQs) exhibited high and broad-range bactericidal activity. nih.gov Specifically, halogenated phenyl- and phenethyl carbamate (B1207046) derivatives were among the most potent bactericides. nih.gov The antifungal activity was generally more limited, though certain chlorinated ester and carbamate derivatives displayed the greatest efficacy against the fungi tested. nih.gov

The isoquinoline scaffold is present in many natural and synthetic compounds with antiprotozoal properties. nih.govresearchgate.net Plant extracts from families known to produce isoquinoline alkaloids have shown in vitro activity against parasites such as Leishmania chagasi and Trypanosoma cruzi. nih.gov Furthermore, synthetic isoindole-1,3(2H)-dione derivatives have been investigated for their efficacy against Leishmania tropica. researchgate.net Structure-activity relationship analyses from these studies suggest that halogenation and increased lipophilicity of the isoindole-dione moiety can enhance antileishmanial activity, with some brominated derivatives proving more effective than the standard treatment, Glucantime, in vitro. researchgate.net

Structure Activity Relationship Sar Analysis of 6 Nitroisoquinoline 1,3 2h,4h Dione Derivatives

Influence of Substituent Position and Electronic Properties on Bioactivity

The biological activity of 6-nitroisoquinoline-1,3(2H,4H)-dione derivatives is highly dependent on the nature and position of substituents on the isoquinoline (B145761) core. Quantitative structure-activity relationship (QSAR) and molecular docking studies on related isoquinoline-1,3-dione analogs have provided a framework for understanding these influences.

For a series of 4-[(benzylamino)-methylene]-4H-isoquinoline-1,3-diones acting as Cyclin-Dependent Kinase 4 (CDK4) inhibitors, 3D-QSAR models highlighted the importance of both steric and electronic factors. plos.org The models generated contour maps indicating that:

Steric Properties: Bulky substituents are favored in certain regions, while they are detrimental in others, suggesting a well-defined binding pocket. For instance, a large sterically favored region near the benzylamino moiety indicates that introducing bulky groups here could enhance inhibitory activity. plos.org

Electronic Properties: The distribution of electrostatic potential is crucial. The models showed that electropositive potential is preferred in some areas, while electronegative potential is favored elsewhere, guiding the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target protein. plos.org

Similarly, studies on isoindoline-1,3-dione derivatives as acetylcholinesterase (AChE) inhibitors demonstrated that the size of substituents on an attached benzyl (B1604629) moiety is important for activity. nih.gov For example, comparing para-substituted compounds revealed that a methyl group led to better inhibitory activity than a larger chloro group, suggesting that steric hindrance can negatively impact binding. nih.gov Furthermore, research into 3,4-dihydroisoquinolin-1(2H)-one derivatives as antioomycete agents identified the C4-carboxyl group as a key requirement for activity, underscoring the critical role of a specific substituent at a particular position. rsc.org

These findings collectively indicate that modifications to the 6-nitroisoquinoline-1,3(2H,4H)-dione scaffold must carefully consider the steric bulk, lipophilicity, and electronic nature of the substituents to achieve desired biological outcomes.

Table 1: Impact of Substituent Properties on Bioactivity of Isoquinoline-dione Analogs

| Structural Modification | Position | Property Change | Observed Effect on Bioactivity | Reference |

| Introduction of bulky groups | Benzylamino moiety of 4-substituted isoquinoline-1,3-dione | Increased steric bulk | Potentially enhanced CDK4 inhibition | plos.org |

| Substitution on benzyl ring | Para-position on N-benzyl isoindoline-1,3-dione | Methyl (less bulky) vs. Chloro (more bulky) | Methyl group showed improved AChE inhibition | nih.gov |

| Presence of carboxyl group | C4-position of 3,4-dihydroisoquinolin-1(2H)-one | Introduction of polar, charged group | Essential for antioomycete activity | rsc.org |

Significance of the Nitro Group for Biological Target Interaction

The nitro group at the C-6 position is a defining feature of the parent compound and plays a significant role in its biological profile. The nitro group is a potent electron-withdrawing moiety, which can substantially influence the molecule's electronic distribution and its ability to interact with biological targets. nih.gov

In a series of N-(hydroxyalkyl) naphthalimides (1H-benz[de]isoquinoline-1,3-diones), which are structurally analogous to isoquinoline-diones, the 6-nitro substituted derivative was identified as the most potent antitumor agent. nih.gov This highlights the critical contribution of the nitro group, likely through enhancing interactions with the molecular target. The electron-withdrawing nature of the nitro group can create a region of positive electrostatic potential on the aromatic ring, facilitating interactions with electron-rich or nucleophilic residues in a protein's binding site. nih.gov

However, the nitro group can also be a liability, sometimes referred to as a "toxicophore" due to its potential for metabolic reduction into toxic nitroso and hydroxylamine (B1172632) species. nih.gov In studies of 3-nitroindenoisoquinolines, another class of related compounds that act as Topoisomerase I poisons, researchers sought to replace the nitro group with bioisosteres. nih.govnih.gov It was found that replacing the nitro group with fluorine or chlorine resulted in a minimal loss of activity. nih.govnih.gov This suggests that while the strong electron-withdrawing property is important for activity, it can be mimicked by other functional groups, potentially reducing toxicity. nih.gov

Furthermore, the position of the nitro group is critical. A comparative study of nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) and its 6-nitro regioisomer demonstrated substantially different biological activities and biochemical characteristics, confirming that the placement of the nitro group dictates its functional impact. srce.hr

Role of the Dione (B5365651) Moiety and Ring System Integrity in Pharmacological Profiles

The isoquinoline-1,3(2H,4H)-dione core is considered a "privileged scaffold" in medicinal chemistry. nih.gov This heterocyclic system is present in a wide array of compounds exhibiting diverse biological activities, including inhibition of HIV-1 integrase and activity as progesterone (B1679170) receptor antagonists. nih.gov Its structural rigidity and capacity for hydrogen bonding via the dione carbonyls and the N-H group are key to its function.

The dione moiety itself is crucial for target interaction. The two carbonyl groups can act as hydrogen bond acceptors, anchoring the molecule within a binding site. For example, the phthalimide (B116566) (isoindoline-1,3-dione) portion of the scaffold is known to interact with the peripheral anionic site of acetylcholinesterase. nih.gov

The integrity of the heterocyclic ring system is paramount for bioactivity. A study directly demonstrated this by comparing the analgesic activity of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione with its ring-opened precursor, 2-((phenyl(phenylimino)methyl)carbamoyl)benzoic acid. The compound with the intact dione ring system showed high analgesic activity, whereas the ring-opened analog was inactive. mdpi.com This strongly suggests that the constrained conformation and the specific orientation of functional groups provided by the cyclic dione structure are essential for its pharmacological effect.

Conformational Flexibility and Stereochemical Considerations in Bioactivity

While the fused ring system of 6-nitroisoquinoline-1,3(2H,4H)-dione imparts significant rigidity, the conformation of substituents, particularly at the C-4 position, can have a profound impact on bioactivity. The C-4 position is prochiral in the parent dione, but substitution at this position creates a stereocenter, leading to the possibility of enantiomers with different biological activities.

The importance of a constrained conformation for activity is supported by QSAR studies on CDK4 inhibitors, which required a rigid alignment of the isoquinoline-1,3(2H,4H)-dione core to build a predictive model. plos.org This implies that the active conformation is specific and that significant conformational flexibility would be detrimental to binding affinity.

Studies on related fused isoquinoline systems, such as 1,3‐oxazino[4,3‐a]isoquinolines, have shown that diastereomers can have predominantly different conformations (e.g., trans versus cis). researchgate.net The specific relative configuration and resulting conformation were determined by NMR spectroscopy and X-ray diffraction, confirming that stereochemistry dictates the three-dimensional shape and, consequently, the biological function. researchgate.net Although specific conformational studies on 6-nitroisoquinoline-1,3(2H,4H)-dione derivatives are not widely available, the principles derived from analogous systems strongly suggest that stereochemical control, especially at the C-4 position, is a critical consideration in the design of potent and selective agents.

Computational Chemistry and Theoretical Investigations on 6 Nitroisoquinoline 1,3 2h,4h Dione

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein.

Rationalizing Structure-Activity Relationships Through Docking Simulations

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Docking simulations are a key tool in rationalizing SAR by correlating a molecule's structural features with its biological activity. Due to the absence of docking studies for 6-nitroisoquinoline-1,3(2H,4H)-dione, there is no available research that uses such simulations to explain its structure-activity relationships.

Quantum Chemical Calculations (e.g., Density Functional Theory Studies)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Electrostatic Potentials)

No dedicated studies reporting the electronic structure analysis of 6-nitroisoquinoline-1,3(2H,4H)-dione could be located. Consequently, specific data for its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or its molecular electrostatic potential (MEP) map are not available in the reviewed literature. Such data would be valuable for predicting the compound's chemical reactivity and intermolecular interaction sites.

Prediction of Spectroscopic Properties and Excited State Characteristics

Theoretical predictions of spectroscopic properties (such as IR, UV-Vis, and NMR spectra) using quantum chemical calculations are a common practice to support experimental data. However, no published theoretical studies were found that predict the spectroscopic or excited state characteristics of 6-nitroisoquinoline-1,3(2H,4H)-dione.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information on the conformational flexibility of a ligand and the stability of a ligand-protein complex. A search for MD simulation studies involving 6-nitroisoquinoline-1,3(2H,4H)-dione, either for conformational analysis or to investigate its binding dynamics with a biological target, yielded no results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comwikipedia.org These models are instrumental in predicting the activity of novel molecules, thereby prioritizing synthetic efforts and accelerating the identification of promising drug candidates. neliti.comwikipedia.org In the context of 6-nitroisoquinoline-1,3(2H,4H)-dione and its analogs, QSAR studies can provide profound insights into the structural determinants of their biological effects.

The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.org By quantifying these properties, known as molecular descriptors, and applying statistical methods, a predictive model can be constructed. wikipedia.org For isoquinoline (B145761) derivatives, which have demonstrated a wide array of pharmacological activities including antitumor and enzyme inhibitory effects, QSAR is a valuable tool for lead optimization. japsonline.comnih.gov

A significant application of QSAR in the study of related compounds has been demonstrated in the exploration of isoquinoline-1,3-dione derivatives as inhibitors of cyclin-dependent kinase 4 (CDK4), a key target in cancer therapy. plos.org In such studies, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed to elucidate the structure-activity relationships. plos.org

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR techniques that probe the steric and electrostatic fields of a molecule, along with other properties like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor characteristics in the case of CoMSIA. plos.org The process involves aligning a series of molecules with known biological activities and calculating the interaction energies between a probe atom and each molecule at various grid points. plos.org The resulting data is then subjected to partial least squares (PLS) analysis to generate a predictive model.

For a hypothetical QSAR study on a series of 6-nitroisoquinoline-1,3(2H,4H)-dione analogs, the following steps would be undertaken:

Data Set Selection: A training set of molecules with a range of biological activities would be compiled. A separate test set of molecules is also selected to validate the predictive power of the generated QSAR model. plos.org

Molecular Modeling and Alignment: The 3D structures of the compounds are generated and aligned based on a common substructure, such as the isoquinoline-1,3(2H,4H)-dione scaffold. plos.org

Descriptor Calculation: For CoMFA, steric and electrostatic fields are calculated. For CoMSIA, additional descriptors such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields are also computed. plos.org

Model Generation and Validation: Statistical methods are used to build the QSAR model. The predictive ability of the model is rigorously assessed using internal validation techniques like leave-one-out cross-validation (q²) and external validation with the test set (r²pred). plos.org

The output of a 3D-QSAR study is often visualized as contour maps, which highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. plos.org For instance, a green contour in a CoMFA steric map might indicate that bulkier substituents are favored in that region for increased activity, while a yellow contour would suggest that smaller groups are preferred. Similarly, blue and red contours in an electrostatic map would denote regions where positive and negative charges, respectively, are beneficial for activity.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra are critical for identifying the number and types of hydrogen and carbon atoms in 6-nitroisoquinoline-1,3(2H,4H)-dione.

¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The nitro group (-NO₂) at the C6 position is a strong electron-withdrawing group, which would significantly deshield the adjacent protons (H5 and H7), causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted parent compound. The proton at C8 would be the least affected. The splitting patterns would be crucial for assignment: H5 would likely appear as a doublet, H7 as a doublet of doublets, and H8 as a doublet. Furthermore, a singlet signal is anticipated for the methylene (B1212753) protons (-CH₂-) at the C4 position and a broad singlet for the amide proton (-NH-) at the N2 position, which may be exchangeable with D₂O.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show nine distinct carbon signals. The two carbonyl carbons (C1 and C3) of the dione (B5365651) ring are expected to resonate at the lowest field (highest ppm values) due to the strong deshielding effect of the attached oxygen atoms. The carbon atom directly attached to the nitro group (C6) would also be significantly deshielded. The remaining aromatic carbons and the aliphatic methylene carbon (C4) would appear at characteristic chemical shifts. The relative simplicity and wider chemical shift range of ¹³C NMR often prevent signal overlap, which can be an issue in ¹H NMR. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 6-nitroisoquinoline-1,3(2H,4H)-dione

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | - | ~160-170 |

| 2 (N-H) | ~11.0-12.0 | broad singlet (br s) | - |

| 3 | - | - | ~160-170 |

| 4 (-CH₂-) | ~4.0-4.5 | singlet (s) | ~40-50 |

| 4a | - | - | ~125-135 |

| 5 | ~8.0-8.5 | doublet (d) | ~120-130 |

| 6 | - | - | ~145-155 |

| 7 | ~7.8-8.2 | doublet of doublets (dd) | ~125-135 |

| 8 | ~7.5-7.9 | doublet (d) | ~115-125 |

| 8a | - | - | ~135-145 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from analogous structures.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton couplings. For 6-nitroisoquinoline-1,3(2H,4H)-dione, COSY would show correlations between the adjacent aromatic protons (H7 with H8, and H7 with H5), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbon atoms. It would be used to definitively assign the carbon signals for C4, C5, C7, and C8 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (typically 2-3 bond) couplings between protons and carbons. This is particularly powerful for identifying and connecting molecular fragments. For instance, correlations from the methylene protons (H4) to the carbonyl carbons (C3 and C1) and aromatic carbons (C4a, C5) would confirm the structure of the heterocyclic ring. Crucially, correlations from H5 and H7 to the nitro-substituted C6 would verify the position of the nitro group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, allowing for the confirmation of the molecular formula, C₉H₆N₂O₄.

The electron impact (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides further structural information. Plausible fragmentation pathways for 6-nitroisoquinoline-1,3(2H,4H)-dione could include:

Loss of the nitro group (•NO₂), resulting in a significant [M - 46]⁺ peak.

Loss of carbon monoxide (CO) from the dione moiety, leading to an [M - 28]⁺ peak.

Sequential loss of multiple CO molecules.

Cleavage of the heterocyclic ring, leading to characteristic fragments of the phthalimide-like structure. raco.catmiamioh.edu

Analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. raco.cat

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 6-nitroisoquinoline-1,3(2H,4H)-dione is expected to display several characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for 6-nitroisoquinoline-1,3(2H,4H)-dione

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide (N-H) | Stretch | 3100-3300 | Medium |

| Aromatic (C-H) | Stretch | 3000-3100 | Medium |

| Aliphatic (C-H) | Stretch | 2850-2950 | Medium |

| Carbonyl (C=O) | Stretch | 1650-1750 (two bands) | Strong |

| Aromatic (C=C) | Stretch | 1450-1600 | Medium |

| Nitro (N=O) | Asymmetric Stretch | 1500-1570 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1300-1370 | Strong |

The presence of two distinct C=O stretching bands would be indicative of the dione structure (amide and ketone carbonyls). Most significantly, the strong absorption bands corresponding to the asymmetric and symmetric stretching of the aromatic nitro group would be definitive proof of its presence in the molecule. thermofisher.com

X-ray Crystallography for Definitive Solid-State Structural Analysis

For 6-nitroisoquinoline-1,3(2H,4H)-dione, a successful crystallographic analysis would confirm the planarity of the isoquinoline (B145761) ring system. It would also provide precise measurements of the C=O, C-N, and N-O bond lengths. Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonding between the amide N-H group of one molecule and a carbonyl or nitro oxygen atom of a neighboring molecule, which dictates the crystal packing arrangement. nih.govnih.govresearchgate.net While obtaining suitable single crystals can be a challenge, the resulting data is considered the gold standard for structural proof. helsinki.fi

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals (electronic transitions). The UV-Vis spectrum of 6-nitroisoquinoline-1,3(2H,4H)-dione would be characterized by absorptions arising from π→π* transitions within the aromatic isoquinoline-dione system.

The presence of the nitro group, a powerful chromophore and auxochrome, is expected to cause a significant bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the unsubstituted isoquinoline-1,3(2H,4H)-dione. This technique is also highly sensitive and can be used to assess the purity of the compound, as impurities with different chromophoric systems would alter the appearance of the spectrum. researchgate.netnih.gov

Future Directions and Advanced Research Perspectives on 6 Nitroisoquinoline 1,3 2h,4h Dione

Rational Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The future development of 6-nitroisoquinoline-1,3(2H,4H)-dione as a therapeutic lead hinges on the rational design and synthesis of next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. A key strategy will be the application of structure-activity relationship (SAR) studies to guide the modification of the core scaffold. For instance, in related isoquinoline-1,3(2H,4H)-dione derivatives identified as cyclin-dependent kinase 4 (CDK4) inhibitors, the introduction of an aryl or heteroaryl substituent at the C-6 position was found to enhance inhibitory activity. This suggests that modifications at this position of the 6-nitroisoquinoline-1,3(2H,4H)-dione core could be a fruitful avenue for optimization.

Modern synthetic methodologies will play a crucial role in the efficient generation of diverse libraries of analogues. Recent advancements in radical cascade reactions have provided versatile and efficient routes to construct the isoquinoline-1,3(2H,4H)-dione scaffold. These methods offer a high degree of functional group tolerance and proceed under mild conditions, making them ideal for the synthesis of complex derivatives. For example, cascade reactions between N-alkyl-N-methacryloylbenzamide and aryl aldehydes have been developed to generate a variety of isoquinoline-1,3(2H,4H)-dione derivatives in good yields. researchgate.net Adopting such innovative synthetic strategies will be essential for exploring a wider chemical space around the 6-nitroisoquinoline-1,3(2H,4H)-dione core.

Furthermore, the principles of medicinal chemistry will guide the optimization of physicochemical properties to improve drug-likeness. This includes modulating lipophilicity, solubility, and metabolic stability through the introduction of specific functional groups. The goal is to design analogues with improved oral bioavailability and favorable pharmacokinetic profiles, which are critical for their translation into clinical candidates.

Exploration of Novel Therapeutic Avenues and Undiscovered Biological Pathways

While the isoquinoline-1,3(2H,4H)-dione scaffold is known for its anticancer properties, future research should explore novel therapeutic applications for 6-nitroisoquinoline-1,3(2H,4H)-dione and its derivatives. The diverse biological activities reported for this class of compounds suggest that they may modulate multiple biological pathways, opening up possibilities for treating a range of diseases.

Anti-inflammatory and Immunomodulatory Effects: Certain derivatives of isoquinoline-1,3(2H,4H)-dione have demonstrated potent anti-inflammatory activity. For example, a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones were identified as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. plos.org Given the role of inflammation in numerous chronic diseases, including autoimmune disorders and neurodegenerative diseases, investigating the anti-inflammatory potential of 6-nitroisoquinoline-1,3(2H,4H)-dione analogues is a promising research direction.

Antiviral Activity: The isoquinoline-1,3(2H,4H)-dione scaffold has also been a source of antiviral agents. Notably, derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. researchgate.netfrontiersin.org This precedent suggests that 6-nitroisoquinoline-1,3(2H,4H)-dione and its analogues could be explored for their potential to inhibit other viral targets, addressing the ongoing need for new antiviral therapies.

Neuroprotective Potential: The broader class of isoquinoline (B145761) alkaloids has shown promise in the context of neurodegenerative diseases. These compounds have been reported to promote the proliferation of vascular endothelial cells and the regeneration of neurons. acs.org Exploring the neuroprotective effects of 6-nitroisoquinoline-1,3(2H,4H)-dione derivatives could lead to the development of novel treatments for conditions such as Alzheimer's and Parkinson's disease.

The exploration of these new therapeutic avenues will require a multi-pronged approach, including high-throughput screening against a diverse panel of biological targets and phenotypic screening in relevant disease models.

Development of Advanced Computational Models for Predictive Lead Optimization and Virtual Screening

Advanced computational models are indispensable tools for accelerating the drug discovery process. For 6-nitroisoquinoline-1,3(2H,4H)-dione, the development and application of these models will be crucial for predictive lead optimization and virtual screening of large compound libraries.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to isoquinoline-1,3(2H,4H)-dione derivatives to understand the structural requirements for their biological activity. plos.org These models can guide the design of new analogues with improved potency by identifying key steric, electrostatic, and hydrophobic features that contribute to target binding. For instance, a 3D-QSAR study on CDK4 inhibitors provided valuable insights into the structure-activity relationships of 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones. frontiersin.org

Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding mode of 6-nitroisoquinoline-1,3(2H,4H)-dione analogues within the active site of a target protein. This information is invaluable for understanding the molecular basis of inhibition and for designing modifications that enhance binding affinity. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to assess the stability of the binding interactions over time.

Pharmacophore Modeling and Virtual Screening: Based on the structural features of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. These models can then be used to virtually screen large chemical databases to identify novel scaffolds that could be further developed as potent inhibitors. This approach has been successfully used to identify novel chemotypes for various biological targets.

By integrating these advanced computational techniques, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug discovery.

Integration with Omics Technologies for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological effects of 6-nitroisoquinoline-1,3(2H,4H)-dione and its analogues, it is essential to integrate their study with various "omics" technologies. A systems biology approach, which combines experimental data with computational modeling, can provide a holistic view of how these compounds modulate cellular networks and pathways. frontiersin.orgmdpi.com

Proteomics: Proteomic profiling can be used to identify the protein targets of 6-nitroisoquinoline-1,3(2H,4H)-dione derivatives and to understand their impact on global protein expression and post-translational modifications. Techniques such as chemical proteomics, which utilizes affinity-based probes, can be employed to directly identify the binding partners of these compounds within the proteome.

Metabolomics: Metabolomic analysis can reveal the effects of 6-nitroisoquinoline-1,3(2H,4H)-dione analogues on cellular metabolism. By profiling changes in the levels of small molecule metabolites, researchers can gain insights into the metabolic pathways that are perturbed by these compounds. This information can be particularly valuable for understanding their mechanism of action and for identifying potential biomarkers of drug response.

Genomics and Transcriptomics: Genomic and transcriptomic approaches can be used to investigate how 6-nitroisoquinoline-1,3(2H,4H)-dione derivatives affect gene expression. DNA microarrays and next-generation sequencing can provide a global view of the transcriptional changes induced by these compounds, helping to identify the signaling pathways and cellular processes that are modulated.

By integrating data from these different omics platforms, researchers can construct comprehensive models of the mechanism of action of 6-nitroisoquinoline-1,3(2H,4H)-dione derivatives. This systems-level understanding will be critical for their development as safe and effective therapeutic agents and for the identification of patient populations that are most likely to benefit from these treatments.

Q & A

Q. Basic

- Antimicrobial Activity : 6-Nitro derivatives exhibit inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi, with MIC values determined via broth dilution assays .

- Antiviral Activity : Analogous 2-hydroxyisoquinoline-diones show inhibition of HBV RNase H activity (IC = 28.1 µM, EC = 4.2 µM) and HIV-1 integrase (IC = 6.32 µM) .

How can enantioselective synthesis be achieved for isoquinoline-dione derivatives?

Advanced

Chiral derivatives are synthesized via asymmetric catalysis. For example:

- Enantioselective Amination : Bifunctional thiourea catalysts enable amination of 4-alkylisoquinoline-diones with di-tert-butyl azodicarboxylate, achieving >99% enantiomeric excess (ee) under ambient conditions. Key parameters include solvent polarity (e.g., dichloromethane) and catalyst loading (as low as 1 mol%) .

- Optimization : Elevated temperatures (e.g., 40°C) improve reaction yields without compromising ee, as validated in scale-up experiments .

What strategies address low solubility in biological assays?

Q. Advanced

- Solubility Enhancement : Co-solvents like DMSO, PEG300, and Tween 80 are used in formulations. For example, a 10:40:5:45 ratio of DMSO/PEG300/Tween 80/saline improves solubility for in vivo studies .

- Nanoformulation : Liposomal encapsulation or cyclodextrin complexes (e.g., 20% SBE-β-CD) enhance bioavailability, as demonstrated in pharmacokinetic studies .

How do researchers resolve contradictions in biological activity data?

Advanced

Discrepancies between in vitro and cellular activity (e.g., EC < IC) are investigated via:

- Cellular Retention Assays : Quantifying intracellular drug accumulation using LC-MS .

- Enzyme Kinetics : Comparing recombinant vs. full-length enzyme affinities (e.g., HBV RNase H activity assays) .

- Metabolic Stability : Assessing hepatic metabolism using microsomal models to explain reduced efficacy in vivo .

What computational methods are used to study structure-activity relationships?

Q. Advanced

- Molecular Docking : Simulations predict binding modes to viral targets (e.g., HIV-1 integrase active site) using software like AutoDock .

- QSAR Modeling : Regression analyses correlate substituent electronic properties (e.g., Hammett constants) with IC values .

- DFT Calculations : Optimize geometries and calculate frontier molecular orbitals to rationalize reactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.